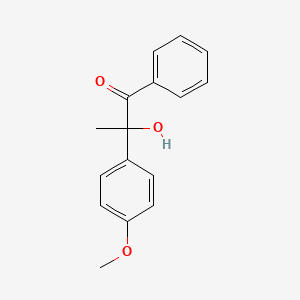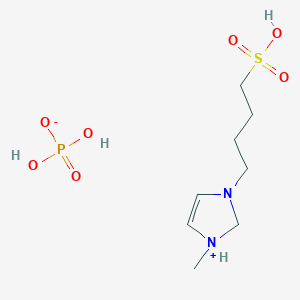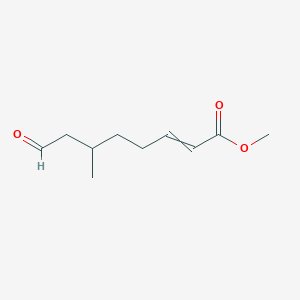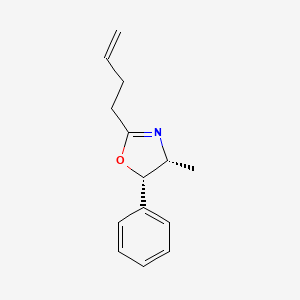
1,5-Ethano-1H-3-benzazepine, 2,3,4,5-tetrahydro-7,8-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Ethano-1H-3-benzazepine, 2,3,4,5-tetrahydro-7,8-dinitro- is a chemical compound with the molecular formula C11H11N3O4 and a molecular weight of 249.22 g/mol . This compound is known for its unique structure, which includes a benzazepine core with ethano and dinitro substitutions. It has been studied for various applications in scientific research, particularly in the fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Ethano-1H-3-benzazepine, 2,3,4,5-tetrahydro-7,8-dinitro- typically involves the reaction of 2,3,4,5-tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine with anhydrous sodium carbonate in methanol . The reaction conditions are carefully controlled to achieve a high yield of the desired product. The process involves multiple steps, including the formation of intermediate compounds and their subsequent transformation into the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of large-scale reactors and optimized reaction conditions ensures efficient production. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Ethano-1H-3-benzazepine, 2,3,4,5-tetrahydro-7,8-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzazepine derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Ethano-1H-3-benzazepine, 2,3,4,5-tetrahydro-7,8-dinitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,5-Ethano-1H-3-benzazepine, 2,3,4,5-tetrahydro-7,8-dinitro- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-7,8-dinitro-: Similar structure but with a methano substitution instead of ethano.
1-Phenyl-2,3,4,5-tetrahydro-1H-benzazepine: Similar core structure but different substitutions.
1,3,4,5-Tetrahydro-2H-1-benzazepine-2-one: Another benzazepine derivative with different functional groups.
Uniqueness
1,5-Ethano-1H-3-benzazepine, 2,3,4,5-tetrahydro-7,8-dinitro- is unique due to its specific ethano and dinitro substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
832089-06-2 |
|---|---|
Molekularformel |
C12H13N3O4 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
4,5-dinitro-10-azatricyclo[6.3.2.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C12H13N3O4/c16-14(17)11-3-9-7-1-2-8(6-13-5-7)10(9)4-12(11)15(18)19/h3-4,7-8,13H,1-2,5-6H2 |
InChI-Schlüssel |
NMVXMYZQFGDBEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CNCC1C3=CC(=C(C=C23)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14194809.png)




![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)


![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B14194864.png)
![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)

